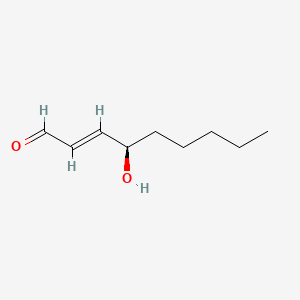

(2E,4R)-4-Hydroxynon-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

119008-08-1 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(E,4R)-4-hydroxynon-2-enal |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/t9-/m1/s1 |

InChI Key |

JVJFIQYAHPMBBX-VPIOIWJLSA-N |

SMILES |

CCCCCC(C=CC=O)O |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=O)O |

Canonical SMILES |

CCCCCC(C=CC=O)O |

Origin of Product |

United States |

Formation Pathways and Biogenesis of 2e,4r 4 Hydroxynon 2 Enal

Enzymatic Pathways Leading to its Formation

The enzymatic production of (2E,4R)-4-Hydroxynon-2-enal provides a controlled and often stereospecific route to its synthesis, contrasting with the more random nature of non-enzymatic pathways.

Role of Lipoxygenases and Related Oxygenases

Lipoxygenases (LOXs) are a family of enzymes that play a central role in the enzymatic generation of 4-HNE. oup.commdpi.com These enzymes catalyze the addition of molecular oxygen to polyunsaturated fatty acids (PUFAs). Specifically, 15-lipoxygenase (15-LOX) acts on ω-6 PUFAs like linoleic acid and arachidonic acid. wiley.comwiley.com This process leads to the formation of hydroperoxide derivatives such as 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid and 15-hydroperoxyeicosatetraenoic acid (15-HPETE) from arachidonic acid. wiley.comnih.gov These hydroperoxides are key intermediates that can then be further processed to yield 4-HNE. nih.govphysiology.org

In addition to lipoxygenases, other oxygenases like cyclooxygenase-2 (COX-2) can also contribute to the formation of reactive aldehydes from arachidonic acid. wiley.com In plants, a cascade involving lipoxygenase (LOX) and hydroperoxide peroxygenase (HP peroxygenase) can lead to the formation of 4-HNE and its analogue, (2E)-4-hydroxy-2-hexenal (HHE). scirp.org

Stereoselective Enzymatic Generation Mechanisms

Enzymatic reactions often exhibit a high degree of stereoselectivity, and the formation of 4-HNE is no exception. While lipid peroxidation can produce a racemic mixture of 4-HNE enantiomers (4R and 4S), enzymatic processes can favor the formation of one over the other. ebi.ac.ukbibliotekanauki.pl For instance, studies have shown that the metabolism of 4-HNE through oxidation by aldehyde dehydrogenases and conjugation with glutathione (B108866) by glutathione S-transferases is enantioselective. bibliotekanauki.pl

The enzyme hGSTA4-4, a glutathione S-transferase, demonstrates a fascinating combination of low substrate stereoselectivity but strict product stereoselectivity. nih.gov It can detoxify both (R)- and (S)-enantiomers of 4-HNE but catalyzes the nucleophilic attack of glutathione to produce only the (S)-configuration at the site of conjugation. nih.gov Conversely, in guinea pig liver cytosol, the detoxification of 4-HNE is (S)-preferential for GSH conjugation and (R)-preferential for NAD+-dependent oxidation by aldehyde dehydrogenase. ebi.ac.uk The aldo-keto reductase AKR1B1 shows a marked preference for the 3S,4R-GSHNE diastereoisomer, which is one of the products of 4-HNE detoxification. mdpi.com This inherent stereoselectivity in enzymatic pathways has significant implications for the biological activity and subsequent metabolic fate of the different 4-HNE enantiomers. nih.govmdpi.com

Non-Enzymatic Generation Mechanisms

Alongside enzymatic pathways, this compound can be formed through non-enzymatic mechanisms, primarily driven by free radical-mediated lipid peroxidation.

Mechanisms of Free Radical-Mediated Lipid Peroxidation

Lipid peroxidation is a chain reaction initiated by the attack of reactive oxygen species (ROS) on PUFAs. wiley.commdpi.com This process can be broadly categorized into several mechanisms that lead to the formation of 4-HNE. wiley.com One major pathway involves the β-cleavage reaction of lipid alkoxy radicals. wiley.comahajournals.org This can be initiated by the reduction of a lipid hydroperoxide to a lipid alkoxy radical by transition metal ions like Fe2+. wiley.comnih.gov

Another proposed mechanism involves the Hock rearrangement, where protonation of a lipid hydroperoxide leads to a cleavage event. wiley.com Furthermore, the cyclization of lipid peroxyl radicals can form dioxetanes, which then cleave to produce 4-HNE. wiley.com A more recently proposed mechanism involves the intramolecular cross-chain peroxyl radical addition and decomposition, particularly relevant for the oxidation of cardiolipin (B10847521) in mitochondria. nih.gov

Precursor Lipids and Oxidative Degradation Cascades

The primary precursors for the formation of 4-HNE are ω-6 polyunsaturated fatty acids. wiley.comwikipedia.org The most prominent among these are linoleic acid and arachidonic acid. mdpi.commdpi.com These fatty acids are abundant in cellular membranes, making them susceptible to oxidative attack.

The oxidative degradation cascade begins with the abstraction of a hydrogen atom from a PUFA by a free radical, leading to the formation of a lipid radical. researchgate.net This radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. researchgate.net These hydroperoxides, such as 13-HPODE and 15-HPETE, are unstable and can decompose through various mechanisms to yield a range of products, including the highly reactive aldehyde, 4-HNE. wiley.comnih.gov

Cellular and Subcellular Localization of Formation Events

The formation of this compound is not uniformly distributed throughout the cell; rather, it is localized to specific cellular and subcellular compartments where the necessary precursors and conditions are present.

Mitochondria are a major site of 4-HNE production. mdpi.com The electron transport chain within the inner mitochondrial membrane is a significant source of ROS, which can initiate lipid peroxidation. mdpi.comresearchgate.net Cardiolipin, a phospholipid uniquely abundant in the inner mitochondrial membrane and rich in linoleic acid, is a key target for oxidation, leading to 4-HNE formation via a cross-chain peroxyl radical mechanism. nih.govmdpi.com This process links mitochondrial oxidative stress directly to the generation of this reactive aldehyde. nih.gov

Besides mitochondria, 4-HNE formation can occur in any membrane-rich environment containing PUFAs, such as the endoplasmic reticulum and the plasma membrane. The specific location of its generation is often dependent on the site of the initial oxidative insult and the distribution of its precursor lipids and catalysts, both enzymatic and non-enzymatic.

Chemical Reactivity and Biomolecular Adduct Formation of 2e,4r 4 Hydroxynon 2 Enal

Electrophilic Reactivity of α,β-Unsaturated Carbonyl Systems.wikipedia.orgresearchgate.net

The chemical structure of (2E,4R)-4-Hydroxynon-2-enal, featuring both an aldehyde functional group and a carbon-carbon double bond between the α and β positions relative to the carbonyl group, confers significant electrophilic character to the molecule. This reactivity is primarily centered around two key reaction types: Michael addition and Schiff base formation. researchgate.net

Michael Addition Reactions with Nucleophilic Biomolecules.wikipedia.org

The α,β-unsaturated aldehyde system in this compound makes it a prime candidate for Michael addition reactions, also known as conjugate additions. masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the β-carbon of the carbon-carbon double bond. masterorganicchemistry.comlibretexts.org This reactivity is due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the double bond and renders the β-carbon electrophilic. masterorganicchemistry.com

The general mechanism involves the addition of a nucleophile to the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.comlibretexts.org A variety of soft nucleophiles, such as thiols and amines, readily participate in Michael additions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In a biological context, the side chains of certain amino acids within proteins serve as potent nucleophiles for this reaction. researchgate.net

Schiff Base Formation with Primary Amine Residues.wikipedia.org

In addition to Michael additions, the aldehyde functional group of this compound can react with primary amines to form a Schiff base, also known as an imine. researchgate.netchemsociety.org.ng This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. chemsociety.org.ngmdpi.com The formation of Schiff bases is a reversible process, but the resulting C=N double bond can be stabilized through subsequent reactions. mdpi.com Primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, are the primary targets for Schiff base formation with this compound. wikipedia.orgresearchgate.net

Protein Adduction and Covalent Modification

The electrophilic nature of this compound facilitates its covalent binding to proteins, leading to the formation of stable adducts and altering protein structure and function. nih.gov The primary targets for this adduction are the nucleophilic side chains of cysteine, lysine, and histidine residues. nih.govresearchgate.net

Reaction with Cysteine Thiol Groups.wikipedia.org

The thiol group (-SH) of cysteine residues is a particularly strong nucleophile and a primary target for Michael addition by this compound. researchgate.net The reaction involves the addition of the thiolate anion (S⁻) to the β-carbon of the HNE molecule. researchgate.net This initial Michael adduct can then undergo further intramolecular cyclization to form a more stable hemiacetal structure. researchgate.net The high reactivity of cysteine residues towards HNE makes them a significant site of protein modification. researchgate.net

Modification of Lysine Amino Groups.wikipedia.org

The primary amino group (-NH₂) of lysine residues can react with this compound through two distinct pathways: Michael addition and Schiff base formation. wikipedia.orgresearchgate.net In the Michael addition reaction, the amino group attacks the β-carbon of HNE. wikipedia.org Alternatively, the amino group can react with the aldehyde group of HNE to form a Schiff base. wikipedia.org The initial adducts can undergo further reactions, such as cyclization and dehydration, leading to the formation of various stable end-products, including pyrrole (B145914) derivatives. uab.edu

Consequences for Protein Structure, Conformation, and Function

The covalent modification of proteins by this compound (4-HNE) instigates significant changes in protein structure, conformation, and function. mdpi.comresearchgate.net 4-HNE is a highly reactive molecule due to its aldehyde group, C=C double bond, and hydroxyl group. frontiersin.org It primarily reacts with the nucleophilic side chains of cysteine (Cys), histidine (His), and lysine (Lys) residues within proteins, forming stable Michael adducts or Schiff bases. nih.govwikipedia.org This adduction can lead to several detrimental consequences for the protein.

Furthermore, 4-HNE adduction can induce changes in protein conformation, leading to aggregation and the formation of cross-linked networks. mdpi.comtandfonline.com These modifications can destabilize the protein, making it more susceptible to degradation, as seen with liver fatty acid-binding protein (L-FABP), which shows increased ubiquitination following 4-HNE modification. plos.org In other cases, modification can paradoxically increase the protein's stability against chemical denaturation, as observed with epithelial fatty acid-binding protein (E-FABP). nih.gov These structural changes can impair critical cellular processes; for instance, 4-HNE modification of tubulin can inhibit its polymerization, and adduction to proteasomal units can impair protein homeostasis. nih.govmdpi.com The accumulation of these modified proteins is a hallmark of cellular damage and is linked to various pathologies. wiley.comnih.gov

Table 1: Examples of Protein Targets for 4-HNE and Functional Consequences

| Protein Target | Modified Residue(s) | Functional Consequences | References |

| Mitochondrial Creatine Kinase (mtCK) | Cys278 (active site) and others | Step-wise loss of enzymatic activity, protein aggregation, formation of amyloid-like networks on membranes. | tandfonline.com |

| Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | Not specified (outside active site) | Inactivation of the enzyme due to structural impairment. | nih.gov |

| Liver Fatty Acid-Binding Protein (L-FABP) | Lys57, Cys69 (apo); Lys6, Lys31, His43, Lys46, Lys57, Cys69 (holo) | Reduced ligand binding affinity and capacity, decreased protein stability, increased ubiquitination. | plos.org |

| Epithelial Fatty Acid-Binding Protein (E-FABP) | Cys120 | Increased stability against denaturation; E-FABP may act as a scavenger of 4-HNE. | nih.gov |

| Tubulin | Not specified | Inhibition of microtubule polymerization. | nih.gov |

Nucleic Acid Adduction and Genotoxicity

Beyond proteins, 4-HNE also reacts with nucleic acids, forming adducts that can compromise the integrity and function of the genome. mdpi.commedchemexpress.com

4-HNE readily reacts with DNA, with a notable preference for deoxyguanosine (dG) residues. oup.comresearchgate.net The reaction can proceed through Michael addition, leading to the formation of bulky, exocyclic 1,N²-propano-deoxyguanosine adducts (HNE-dG). oup.comnih.gov These adducts exist as several different stereoisomers. researchgate.net Another pathway involves the metabolic conversion of 4-HNE to an epoxide intermediate, which can then form etheno-type adducts with DNA bases. mdpi.com

The HNE-dG adduct is considered the major lesion formed. nih.gov Its formation is not random; studies have shown that 4-HNE preferentially forms adducts at specific sequences, such as codon 249 of the human p53 gene, a known mutational hotspot in certain cancers. oup.compnas.org The presence of these bulky adducts distorts the DNA helix, which can block DNA replication and transcription. acs.orgresearchgate.net

While less studied than DNA adduction, 4-HNE is also capable of forming adducts with RNA. The specific consequences of RNA modification are an area of ongoing investigation, but it is understood that such adducts can interfere with the normal functions of various RNA species. Adduction to messenger RNA (mRNA) could affect its stability and the fidelity of protein translation. Modifications to ribosomal RNA (rRNA) or transfer RNA (tRNA) could disrupt ribosome function and the accuracy of protein synthesis.

The formation of 4-HNE-DNA adducts is genotoxic and mutagenic, posing a significant threat to genome stability. acs.orgnih.gov These adducts can lead to specific types of mutations during DNA replication, most notably G·C to T·A transversions. acs.orgnih.gov Such mutations have been observed at high frequencies at cancer-related hotspots like codon 249 of the p53 gene. pnas.orgnih.gov

Cells possess repair mechanisms to counteract this damage, with nucleotide excision repair (NER) being the primary pathway for removing bulky 4-HNE-dG adducts. acs.orgresearchgate.net However, high levels of 4-HNE can overwhelm these repair systems. pnas.org In fact, 4-HNE itself has been shown to inhibit the NER pathway by modifying key repair proteins, thus exacerbating its own genotoxic effects. pnas.org This combination of inducing DNA damage and inhibiting its repair can lead to an accumulation of mutations, genomic instability, and an increased risk of carcinogenesis. acs.orgresearchgate.net Furthermore, unrepaired damage and resulting cytokinesis failure can lead to the formation of tetraploid cells, a state of abnormal chromosome numbers also associated with genomic instability. nih.gov

Table 2: Types of 4-HNE-Induced Nucleic Acid Adducts and Their Effects

| Nucleic Acid | Adduct Type | Mechanism | Consequence | References |

| DNA (Deoxyguanosine) | 1,N²-propano-dG | Michael addition | Bulky, helix-distorting lesion, mutagenic (G·C→T·A transversions), blocks replication. | nih.govacs.orgnih.gov |

| DNA (various bases) | Etheno-adducts | Reaction with 4-HNE epoxide metabolite | Mutagenic lesions. | mdpi.com |

| RNA | Not fully characterized | Covalent modification | Potential disruption of translation and ribosome function. |

Interaction with Phospholipid Head Groups

In addition to proteins and nucleic acids, 4-HNE interacts with phospholipids, the core components of cellular membranes. The primary target for this interaction is the primary amine group of phosphatidylethanolamine (B1630911) (PE). researchgate.netmdpi.com The reaction between the aldehyde group of 4-HNE and the amine of PE can form various adducts, including those from Michael addition and Schiff base formation. mdpi.comnih.gov

This covalent modification of PE alters the biophysical properties of the membrane. researchgate.net The formation of HNE-PE adducts can change the membrane's lateral pressure profile and bending properties. mdpi.com A significant consequence of this interaction is an increase in membrane permeability, particularly to sodium ions. nih.gov Molecular dynamics simulations have shown that HNE-PE adducts can increase sodium permeability by several orders of magnitude by creating a thinner, more permeable membrane structure. nih.gov This effect is dependent on the presence of PE in the membrane. nih.gov Such alterations in membrane integrity and permeability can disrupt the function of membrane-bound proteins and affect cellular processes in excitable cells like neurons and cardiomyocytes. researchgate.netnih.gov

Biological Interactions and Mechanistic Roles in Cellular and Animal Models

Modulation of Intracellular Signal Transduction Pathways

4-HNE plays a pivotal role as a signaling molecule, capable of modulating various intracellular transduction cascades that govern cellular responses. wikipedia.org Its interaction with key regulatory proteins can either activate or inhibit pathways crucial for cell homeostasis.

Activation or Inhibition of Protein Kinases and Phosphatases

4-HNE has been shown to interact with and modulate the activity of several protein kinases involved in cell signaling. portlandpress.com Research indicates that 4-HNE can lead to the up-regulation of receptor tyrosine kinases. portlandpress.com It also affects components of the mitogen-activated protein kinase (MAPK) family; for instance, it can activate the p38/MAPK signaling pathway. nih.govportlandpress.com Conversely, it has been observed to down-regulate the nuclear factor kappa B (NF-κB) system. portlandpress.comphysiology.org The formation of adducts with kinases can decrease their activity and contribute to cell cycle arrest. nih.gov While the focus of much research has been on kinases, protein phosphatases are also critical in regulating the phosphorylation state of proteins, though direct modulation by 4-HNE is less characterized. nih.govnih.gov

Table 1: Effects of (2E,4R)-4-Hydroxynon-2-enal on Protein Kinases

| Kinase/Signaling Pathway | Observed Effect | Reference |

|---|---|---|

| Receptor Tyrosine Kinases | Up-regulation | portlandpress.com |

| p38/MAPK | Activation | nih.gov |

| Protein Kinase C (PKC) Family | Modulation | portlandpress.com |

| Nuclear Factor kappa B (NF-κB) System | Down-regulation | portlandpress.com |

Regulation of Transcription Factor Activity and Gene Expression

The electrophilic nature of 4-HNE allows it to modify and regulate the activity of key transcription factors, thereby altering gene expression profiles. nih.gov A primary adaptive response to 4-HNE-induced stress involves the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov 4-HNE can modify cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the main regulator of Nrf2, leading to Nrf2 activation and the subsequent induction of cytoprotective genes like thioredoxin reductase 1. nih.gov Furthermore, 4-HNE has been shown to activate a c-JUN/NRF2 complex to induce the expression of detoxifying enzymes such as Glutathione (B108866) S-transferase A4-4 (GSTA4-4). nih.gov

It also activates the stress-responsive transcription factor heat shock factor 1 (HSF1). nih.gov Broader studies using microarray technology have revealed that 4-HNE can cause significant alterations in the expression of genes regulated by antioxidant, heat shock, endoplasmic reticulum (ER) stress, and nutrient deprivation responses. physiology.org These changes in gene expression demonstrate that 4-HNE simultaneously affects multiple stress signaling pathways, which represent potential mechanisms through which it alters cellular viability. physiology.org

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are a primary site for both the generation of and damage by 4-HNE. mdpi.comacs.org The accumulation of 4-HNE within mitochondria leads to the adduction of numerous mitochondrial proteins, resulting in impaired function, disrupted bioenergetics, and initiation of cell death pathways. mdpi.comphysiology.orgtandfonline.com

Effects on Electron Transport Chain Components

4-HNE significantly impairs mitochondrial respiration through various mechanisms. nih.govresearchgate.net It causes a rapid decline in NADH-linked respiration, while succinate-linked respiration remains largely unaffected. researchgate.net This specific inhibition is not due to a direct effect on Complex I itself, but rather the inactivation of α-ketoglutarate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle, which reduces the supply of NADH to the electron transport chain. researchgate.net

However, other studies indicate more direct targeting of the electron transport chain complexes. Research in primary neurons has shown that 4-HNE-induced mitochondrial dysfunction involves the targeting of Complex V (ATP synthase) and Complex I. researchgate.net In certain cell types, such as human spermatozoa and aged oocytes, 4-HNE has been found to form adducts with succinate (B1194679) dehydrogenase A (SDHA), a subunit of Complex II, leading to its decreased activity. mdpi.com In plant mitochondria, 4-HNE inhibits the alternative oxidase (Aox) but has a minimal effect on Complex IV (cytochrome c oxidase). portlandpress.com This evidence suggests that 4-HNE can disrupt mitochondrial bioenergetics at multiple sites, depending on the cellular context and concentration.

Table 2: Impact of this compound on Mitochondrial Respiratory Components

| Component | Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| NADH-linked Respiration | Rat Cardiac Mitochondria | Inhibition | researchgate.net |

| α-ketoglutarate dehydrogenase | Rat Cardiac Mitochondria | Inactivation (indirectly affects Complex I) | researchgate.net |

| Complex I | Rat Primary Cortical Neurons | Targeted, leading to dysfunction | researchgate.net |

| Complex II (SDHA subunit) | Human Spermatozoa, Oocytes | Adduction, decreased activity | mdpi.com |

| Complex IV (Cytochrome c oxidase) | Plant Mitochondria | Minimal inhibition | portlandpress.com |

| Complex V (ATP synthase) | Rat Primary Cortical Neurons | Targeted, leading to dysfunction | researchgate.net |

Regulation of Mitochondrial Permeability Transition Pore

The mitochondrial permeability transition pore (MPTP) is a non-specific channel whose opening leads to the collapse of the mitochondrial membrane potential and initiation of cell death. mdpi.com 4-HNE is implicated in the regulation of the MPTP. It has been shown to form adducts with the voltage-dependent anion channel 2 (VDAC2), a component of the MPTP, leading to altered mitochondrial membrane permeability. wikipedia.org Furthermore, research indicates that 4-HNE can induce mitochondrial uncoupling by activating uncoupling proteins (UCPs) and the adenine (B156593) nucleotide translocase (ANT), both of which are considered regulators or components of the MPTP. This activation contributes to the dissipation of the proton gradient, affecting ATP synthesis and mitochondrial integrity.

Induction of Cellular Stress Responses

Exposure to 4-HNE, particularly at higher concentrations, triggers a cascade of cellular stress responses that can culminate in cell death. wikipedia.org It is a known mediator of apoptosis induced by oxidative stress. researchgate.net Studies have shown that 4-HNE induces the upregulation of cleaved caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov The mechanism involves the formation of adducts with critical signaling proteins, depletion of intracellular glutathione, and damage to macromolecules. physiology.orgresearchgate.net In neurons, 4-HNE adduction to cytoskeletal and mitochondrial proteins impairs axonal regeneration and causes a distal loss of active mitochondria, mimicking features of diabetic neuropathy. tandfonline.com One proposed mechanism for 4-HNE-induced cell death is the "calpain-cathepsin hypothesis," which posits that 4-HNE causes abnormal intracellular Ca2+ mobilization and activation of µ-calpain, leading to lysosomal membrane destabilization and cell death.

Activation of Oxidative Stress Response Pathways

This compound, a major product of lipid peroxidation, is a key player in cellular signaling during oxidative stress. wikipedia.orgebi.ac.uk At low concentrations, it can trigger protective cellular responses. nih.govnih.gov One of the primary pathways activated by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov

In mouse cardiomyocytes, low doses of 4-hydroxynonenal (B163490) (HNE) lead to the nuclear accumulation of Nrf2. nih.gov This activation of Nrf2 by HNE is not just a generalized stress response; it has specific downstream targets. For instance, Nrf2 has been shown to bind to the promoter of the Uncoupling protein 3 (UCP3) gene, leading to an increase in UCP3 protein expression. nih.gov This upregulation is believed to be a protective mechanism for the heart during oxidative stress events like ischemia-reperfusion. nih.gov Similarly, in PC12 cells, sublethal concentrations of HNE induce an adaptive cytoprotective effect by activating Nrf2, which in turn upregulates thioredoxin reductase 1 (TR1). nih.gov This induction of TR1 enhances the cells' tolerance to subsequent oxidative insults. nih.gov The activation of Nrf2 and the subsequent adaptive response can be attenuated by inhibiting the extracellular signal-regulated protein kinase 1/2 (ERK1/2) and Akt/protein kinase B pathways, indicating their involvement in HNE-induced signaling. nih.gov

The interaction of HNE with cellular components can also lead to the production of intracellular peroxides, further propagating the oxidative stress signal. researchgate.net This is accompanied by the rapid expression of c-Jun and an increase in activator protein-1 (AP-1) DNA binding activity, highlighting the activation of stress-responsive signaling cascades. researchgate.net

Endoplasmic Reticulum Stress and Unfolded Protein Response

This compound is also implicated in inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR). nih.govmaynoothuniversity.ie The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, a signaling network aimed at restoring ER homeostasis. plos.org

In a study using a human neuroblastoma cell line, HNE was found to induce the eukaryotic initiation factor 2α (eIF2α)-CCAAT/enhancer-binding protein homologous protein (CHOP) arm of the ER stress signaling pathway. nih.gov This activation was linked to the inhibition of leptin-induced signal transducer and activator of transcription 3 (STAT3) phosphorylation, suggesting a potential role for HNE-induced ER stress in the development of leptin resistance. nih.gov The UPR is a critical cellular mechanism for dealing with an increased load of denatured proteins, a condition that can be exacerbated by the presence of reactive aldehydes like HNE. maynoothuniversity.ie The response involves transcriptional induction of genes that aid in protein folding and degradation. maynoothuniversity.ieplos.org Key players in the yeast UPR include Ire1p, Hac1p, and the transcription factor Gcn4p, which work together to regulate the expression of UPR target genes. plos.org

Effects on Cell Cycle Progression and Apoptosis Regulation (Mechanistic Studies)

This compound exerts significant control over cell cycle progression and apoptosis. nih.govnih.gov Its effects are often concentration-dependent, with lower concentrations promoting survival pathways and higher concentrations triggering cell death. wikipedia.org

Mechanistic studies in HL-60 human promyelocytic leukemia cells have shown that HNE can inhibit cell growth by inducing an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This cell cycle arrest is orchestrated by HNE's ability to modulate the expression of key regulatory proteins. Specifically, HNE decreases the expression of cyclin D1, D2, and A, while increasing the expression of the cyclin-dependent kinase inhibitor (CKI) p21. nih.gov This leads to an increase in the hypophosphorylated, active form of the retinoblastoma protein (pRb). nih.gov Hypophosphorylated pRb binds to and inactivates the E2F transcription factors, thereby repressing the transcription of genes necessary for entry into the S phase. nih.gov

HNE induces apoptosis through both the extrinsic and intrinsic pathways. nih.gov In HepG2 cells, HNE activates the Fas-mediated extrinsic pathway by activating ASK1, JNK, and caspase-3. nih.gov Concurrently, it triggers the p53-mediated intrinsic pathway, leading to the activation of Bax, p21, JNK, and caspase-3. nih.gov Interestingly, HNE also initiates a pro-survival signal in parallel to its pro-apoptotic actions. It promotes the translocation of the Daxx protein from the nucleus to the cytoplasm, where it binds to the Fas receptor. nih.gov This Fas-Daxx interaction is inhibitory to Fas-mediated apoptosis. nih.gov The translocation of Daxx is facilitated by HNE-induced phosphorylation at Ser668 and Ser671. nih.gov Furthermore, HNE-induced Daxx translocation is associated with the activation of HSF1 and the upregulation of the heat shock protein Hsp70, representing a cellular defense mechanism against HNE's toxicity. nih.gov

The apoptotic effects of HNE are also linked to mitochondrial dysfunction. In PC12 cells, HNE-induced oxidative stress leads to the release of mitochondrial cytochrome c, activation of poly-(ADP-ribose) polymerase (PARP), and DNA fragmentation. nih.gov

Modulation of Cell Growth and Proliferation (In vitro and animal model studies)

The influence of this compound on cell growth and proliferation is a well-documented phenomenon, with a notable dual effect. wikipedia.orgnih.gov Low concentrations of HNE (around 0.1-5 micromolar) have been observed to be beneficial, promoting cell proliferation and differentiation. wikipedia.org Conversely, higher concentrations (around 10-20 micromolar) are inhibitory and cytotoxic. wikipedia.org

In vitro studies using various cancer cell lines have demonstrated the anti-proliferative effects of HNE. For instance, HNE has been shown to inhibit the growth of leukemic cell lines. nih.gov This inhibition is often accompanied by the induction of differentiation and a reduction in the expression of the c-myc oncogene. nih.gov The ability of HNE to arrest the cell cycle, as detailed in the previous section, is a primary mechanism for its modulation of cell growth. nih.gov

Cells can develop resistance to HNE-induced apoptosis and growth inhibition. Overexpression of glutathione S-transferases (GSTs), enzymes that detoxify HNE by conjugating it with glutathione, leads to lower intracellular levels of HNE and increased resistance to apoptosis. hmdb.ca Conversely, transfection of adherent cells with HNE-metabolizing GSTs can lead to cellular transformation due to the depletion of HNE, highlighting its role as a signaling molecule in normal cell processes. hmdb.canih.gov

The following table summarizes the effects of HNE on cell growth and proliferation in different cell lines:

Interactive Data Table: Effects of this compound on Cell Growth and Proliferation

| Cell Line | Observed Effect | Key Mechanistic Findings | Reference |

|---|---|---|---|

| HL-60 (Human promyelocytic leukemia) | Inhibition of cell growth, induction of differentiation | Accumulation of cells in G0/G1 phase, decreased cyclin expression, increased p21 expression, reduced c-myc expression. nih.gov | nih.gov |

| HepG2 (Human liver cancer) | Induction of apoptosis | Activation of both extrinsic (Fas-mediated) and intrinsic (p53-mediated) apoptotic pathways. nih.gov | nih.gov |

| PC12 (Rat pheochromocytoma) | Induction of apoptosis | Mitochondrial oxidative stress, cytochrome c release, PARP activation, DNA fragmentation. nih.gov | nih.gov |

Alterations in Cellular Metabolism and Enzyme Activity

This compound significantly alters cellular metabolism and the activity of various enzymes, primarily through its reactive aldehyde and α,β-unsaturated carbonyl groups. wikipedia.orgwikiwand.com These reactive moieties allow HNE to readily form adducts with cellular nucleophiles, particularly the thiol groups of cysteine residues and the imidazole (B134444) groups of histidine residues in proteins. researchgate.net

A major pathway for HNE detoxification involves its conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). wikipedia.orgebi.ac.uk Isoforms such as hGSTA4-4 and hGST5.8 are particularly efficient at this conjugation, playing a crucial role in mitigating HNE toxicity. wikipedia.org The resulting GSH-HNE conjugate is then exported from the cell, primarily by the Ral-interacting GTPase activating protein (RLIP76) and to a lesser extent by the Multidrug Resistance Protein 1 (MRP1). wikipedia.org

HNE also affects the activity of other enzymes involved in its metabolism. Aldose reductase and aldehyde dehydrogenase are two such enzymes that contribute to its detoxification. wikipedia.orgwikiwand.com Increased activity of mitochondrial aldehyde dehydrogenase 2 (ALDH2) has been shown to be protective against cardiac ischemia in animal models, likely through its role in metabolizing HNE. wikipedia.org Conversely, inhibition of these detoxification pathways can lead to an accumulation of HNE and subsequent cellular damage. researchgate.net

In PC12 cells, HNE treatment has been shown to inhibit the activities of GSH peroxidase and glutathione reductase, while increasing the activity of GST. nih.gov This leads to a disruption of the cellular glutathione homeostasis. nih.gov Furthermore, HNE treatment leads to a time- and concentration-dependent increase in the activity of cytochrome P450 2E1 (CYP2E1) in both mitochondrial and post-mitochondrial fractions. nih.gov

The metabolic effects of HNE are not limited to its own detoxification. In cardiomyocytes, HNE treatment alters mitochondrial bioenergetics, increasing the proton leak across the inner mitochondrial membrane and decreasing the maximal respiratory capacity. nih.gov

The following table provides a summary of the enzymes affected by HNE and the observed consequences:

Interactive Data Table: Enzymes Modulated by this compound

| Enzyme | Effect of HNE | Cellular Consequence | Reference |

|---|---|---|---|

| Glutathione S-Transferases (e.g., hGSTA4-4, hGST5.8) | Serves as a substrate; activity can be induced | Detoxification of HNE through conjugation with GSH. wikipedia.orgebi.ac.uk | wikipedia.orgebi.ac.uk |

| Aldehyde Dehydrogenase (e.g., ALDH2) | Serves as a substrate | Detoxification of HNE through oxidation. wikipedia.orgwikiwand.com | wikipedia.orgwikiwand.com |

| Aldose Reductase | Serves as a substrate | Detoxification of HNE through reduction. wikipedia.orgwikiwand.com | wikipedia.orgwikiwand.com |

| GSH Peroxidase | Inhibition of activity | Disruption of glutathione homeostasis. nih.gov | nih.gov |

| Glutathione Reductase | Inhibition of activity | Disruption of glutathione homeostasis. nih.gov | nih.gov |

| Cytochrome P450 2E1 (CYP2E1) | Increased activity and expression | Alteration in xenobiotic metabolism. nih.gov | nih.gov |

| Uncoupling protein 3 (UCP3) | Increased expression (via Nrf2) | Potential protection against oxidative stress in the heart. nih.gov | nih.gov |

| Thioredoxin Reductase 1 (TR1) | Increased expression (via Nrf2) | Enhanced tolerance to oxidative stress. nih.gov | nih.gov |

List of Chemical Compounds

this compound

4-hydroxy-2-nonenal

Aldehydes

Bax

c-Jun

c-myc

Caspase-3

Cyclin A

Cyclin D1

Cyclin D2

Cytochrome c

Daxx

E2F transcription factors

Glutathione

Hsp70

p21

p53

Retinoblastoma protein (pRb)

Thioredoxin reductase 1

Metabolism and Biotransformation of 2e,4r 4 Hydroxynon 2 Enal

Enzymatic Detoxification Pathways

The detoxification of 4-HNE is primarily accomplished through three major enzymatic pathways: oxidation by aldehyde dehydrogenases, conjugation with glutathione (B108866) by glutathione S-transferases, and reduction by aldehyde reductases. researchgate.netmdpi.com These pathways convert 4-HNE into less reactive and more water-soluble metabolites that can be readily excreted from the body. wikipedia.orgnih.gov

Aldehyde Dehydrogenase (ALDH) Mediated Oxidation

Aldehyde dehydrogenases are a family of NAD(P)+-dependent enzymes that play a crucial role in the detoxification of a wide range of endogenous and exogenous aldehydes. wiley.com Several ALDH isozymes, including ALDH1 and the mitochondrial ALDH2, are capable of oxidizing the aldehyde group of 4-HNE to a carboxylic acid, forming the less toxic metabolite 4-hydroxy-2-nonenoic acid (HNA). nih.govmdpi.comphysiology.org This oxidation is a significant pathway for HNE detoxification in various tissues, including the lens. arvojournals.orgarvojournals.org Studies have shown that increased activity of ALDH2 provides a protective effect against conditions associated with oxidative stress, which is attributed to its efficiency in metabolizing 4-HNE. wikipedia.org

Glutathione S-Transferase (GST) Conjugation and Mercapturic Acid Pathway

The conjugation of 4-HNE with the tripeptide glutathione (GSH) is a major detoxification route, catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net This reaction involves a Michael addition of the thiol group of GSH to the α,β-unsaturated bond of 4-HNE, resulting in the formation of a glutathione adduct, 3-glutathionyl-4-hydroxynonanal (GS-HNE). nih.govresearchgate.net Certain GST isozymes, particularly those in the alpha class like GSTA4-4 and hGST5.8, exhibit high catalytic efficiency for this reaction. nih.govwikipedia.orgarvojournals.org

The resulting GS-HNE conjugate is a substrate for the mercapturic acid pathway. researchgate.net It is sequentially broken down by cell surface enzymes, γ-glutamyl transpeptidase and dipeptidases, to a cysteinyl-electrophile conjugate. researchgate.net This conjugate is then N-acetylated in the kidneys to form the corresponding mercapturic acid, which is excreted in the urine. researchgate.netnih.gov This pathway is a critical mechanism for the elimination of 4-HNE and other electrophilic compounds. researchgate.netniscpr.res.in

Aldehyde Reductase (AR) Mediated Reduction

Aldehyde reductase (AR), a member of the aldo-keto reductase (AKR) superfamily, contributes to 4-HNE detoxification by reducing its aldehyde group to an alcohol. tandfonline.comjci.org This reaction yields 1,4-dihydroxy-2-nonene (DHN). nih.gov AR can also reduce the aldehyde group of the glutathione conjugate GS-HNE to form glutathionyl-1,4-dihydroxynonene (GS-DHN). nih.govarvojournals.org The expression of aldehyde reductase can be induced by lipid peroxidation end products like 4-HNE, suggesting a responsive cellular defense mechanism. tandfonline.com While AR plays a role in detoxification, it can also be inactivated by its substrate, 4-HNE, under certain conditions. nih.gov

Identification and Characterization of Metabolites

The biotransformation of 4-HNE results in a variety of metabolites, which can be broadly categorized as conjugated metabolites and oxidized or reduced derivatives. The identification of these metabolites in biological fluids like urine and bile serves as a valuable tool for assessing in vivo lipid peroxidation. nih.gov

Conjugated Metabolites (e.g., Glutathione Adducts)

The primary conjugated metabolite of 4-HNE is the glutathione adduct, GS-HNE. researchgate.netcaymanchem.com This initial conjugate can be further metabolized. As mentioned, it can be reduced by aldehyde reductase to form GS-DHN. nih.govarvojournals.org Following the mercapturic acid pathway, GS-HNE is converted to various mercapturic acid conjugates, including HNE-MA, which are then excreted. nih.govcaymanchem.commedchemexpress.com Biliary excretion also contains glutathione or mercapturic acid conjugates of DHN, HNE, and HNA. nih.gov

Oxidized and Reduced Derivatives

Oxidation of 4-HNE by aldehyde dehydrogenase yields 4-hydroxy-2-nonenoic acid (HNA). nih.govarvojournals.org This oxidized derivative can also be conjugated with glutathione to form HNA-GSH, which can undergo spontaneous intramolecular condensation to form a lactone (HNA-lactone-GSH). nih.govnih.gov

Reduction of 4-HNE by aldehyde reductase produces 1,4-dihydroxy-2-nonene (DHN). researchgate.netnih.gov This reduced derivative can also be found conjugated with glutathione. nih.gov Further metabolism of these derivatives can occur, such as omega-hydroxylation of HNA and its lactone by cytochrome P450 enzymes. nih.gov

Table of Key Enzymes in (2E,4R)-4-Hydroxynon-2-enal Metabolism

| Enzyme Family | Specific Enzymes | Reaction Catalyzed | Resulting Metabolite(s) |

|---|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | ALDH1, ALDH2 nih.govarvojournals.org | Oxidation of the aldehyde group | 4-hydroxy-2-nonenoic acid (HNA) physiology.org |

| Glutathione S-Transferase (GST) | GSTA4-4, hGST5.8 nih.govwikipedia.org | Conjugation with glutathione (GSH) | 3-glutathionyl-4-hydroxynonanal (GS-HNE) researchgate.net |

| Aldehyde Reductase (AR) / Aldo-Keto Reductase (AKR) | AR (AKR1B1) nih.govnih.gov | Reduction of the aldehyde group | 1,4-dihydroxy-2-nonene (DHN) nih.gov |

Table of Major Metabolites of this compound

| Metabolite | Abbreviation | Pathway of Formation |

|---|---|---|

| 4-hydroxy-2-nonenoic acid | HNA | ALDH-mediated oxidation nih.govarvojournals.org |

| 3-glutathionyl-4-hydroxynonanal | GS-HNE | GST-mediated glutathione conjugation nih.govresearchgate.net |

| 1,4-dihydroxy-2-nonene | DHN | AR-mediated reduction nih.gov |

| Glutathionyl-1,4-dihydroxynonene | GS-DHN | Reduction of GS-HNE by AR nih.govarvojournals.org |

| 4-hydroxynonenal (B163490) mercapturic acid | HNE-MA | Mercapturic acid pathway following GST conjugation nih.govcaymanchem.com |

| 4-hydroxynonanoic acid-glutathione | HNA-GSH | Glutathione conjugation of HNA nih.gov |

| 4-hydroxynonanoic acid lactone-glutathione | HNA-lactone-GSH | Intramolecular condensation of HNA-GSH nih.govnih.gov |

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | 4-HNE |

| 4-hydroxy-2-nonenoic acid | HNA |

| Glutathione | GSH |

| 3-glutathionyl-4-hydroxynonanal | GS-HNE |

| 1,4-dihydroxy-2-nonene | DHN |

| Glutathionyl-1,4-dihydroxynonene | GS-DHN |

| 4-hydroxynonenal mercapturic acid | HNE-MA |

| 4-hydroxynonanoic acid-glutathione | HNA-GSH |

| 4-hydroxynonanoic acid lactone-glutathione | HNA-lactone-GSH |

| Malondialdehyde | MDA |

In Vitro and Ex Vivo Metabolic Fate Studies

The biotransformation of this compound (4-HNE) has been extensively investigated using various in vitro and ex vivo models to elucidate its metabolic pathways and detoxification mechanisms. These studies, employing isolated cells, subcellular fractions, and purified enzymes, have identified three primary routes of metabolism: conjugation with glutathione, reduction of the aldehyde group, and oxidation of the aldehyde group. nih.govresearchgate.net The prevalence of each pathway is highly dependent on the cell type, the availability of cofactors, and the activity of specific enzymes. mdpi.comnih.gov

In vitro studies using isolated rat hepatocytes have demonstrated a rapid degradation of 4-HNE. nih.gov When hepatocytes were incubated with 4-HNE, the primary metabolites identified were the glutathione-S-conjugate of 4-HNE (GS-HNE), 4-hydroxy-2-nonenoic acid (HNA), and 1,4-dihydroxynon-2-ene (DHN). nih.gov The formation of the GS-HNE adduct represents a major detoxification pathway, occurring both spontaneously and enzymatically, catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This conjugation reaction is crucial for neutralizing the reactive electrophilicity of 4-HNE. mdpi.comnih.gov

Oxidation of 4-HNE to the less reactive carboxylic acid, HNA, is another significant metabolic route, primarily catalyzed by aldehyde dehydrogenases (ALDHs). mdpi.comijbs.com Studies using human lens epithelial cells (HLECs) and whole rat lens showed that oxidation to HNA is a major metabolic transformation. arvojournals.org The involvement of ALDH in this process was confirmed by the use of inhibitors like cyanamide, which significantly decreased the formation of HNA in both HLECs and rat lens. arvojournals.org Similarly, in studies with rat liver S9 fractions, the ALDH inhibitor disulfiram (B1670777) was shown to reduce the rate of 4-HNE metabolism. nih.gov

The third major pathway is the reduction of the aldehyde group of 4-HNE to form the corresponding alcohol, DHN. This reaction is mediated by aldo-keto reductases, such as aldose reductase (AR), and alcohol dehydrogenases (ADH). mdpi.comnih.gov In rat liver homogenates and S9 fractions, alcohol dehydrogenase has been identified as a key enzyme in 4-HNE reduction, a finding supported by the effective inhibition of 4-HNE metabolism by the ADH inhibitor, 4-methylpyrazole. nih.gov

Interestingly, the metabolic pathways can be interconnected. For instance, the initially formed GS-HNE conjugate can be further metabolized. In rat lens and HLECs, the GS-HNE conjugate is reduced by aldose reductase to form glutathionyl-1,4-dihydroxynonene (GS-DHN). arvojournals.org The importance of this secondary metabolic step is highlighted by the attenuation of GS-DHN levels in the presence of an aldose reductase inhibitor. arvojournals.org

Table 1: Metabolic Fate of 4-HNE in Isolated Rat Hepatocytes This table summarizes the distribution of primary metabolites formed after a 3-minute incubation of isolated rat hepatocytes with an initial 4-HNE concentration of 100 µM. Data is adapted from Siems and Grune (1998). nih.gov

| Metabolite / Fate | Percentage of Total 4-HNE Consumed |

| Glutathione-HNE adduct (GS-HNE) | ~35% |

| 4-Hydroxynonenoic acid (HNA) | ~20% |

| 1,4-Dihydroxynon-2-ene (DHN) | ~12% |

| Protein Adducts | ~3% |

Table 2: Effect of Enzyme Inhibitors on 4-HNE Metabolism in Various In Vitro Systems This table shows the observed effects of specific enzyme inhibitors on the metabolic pathways of 4-HNE in different ex vivo and in vitro models.

| System | Inhibitor | Target Enzyme | Observed Effect on 4-HNE Metabolism | Reference |

| Rat Lens | Cyanamide | Aldehyde Dehydrogenase (ALDH) | 44% decrease in HNA formation | arvojournals.org |

| Human Lens Epithelial Cells (HLECs) | Cyanamide | Aldehyde Dehydrogenase (ALDH) | 27% decrease in HNA formation | arvojournals.org |

| Rat & Mouse Liver S9 Fractions | 4-Methylpyrazole | Alcohol Dehydrogenase (ADH) | Effective inhibition of 4-HNE degradation | nih.gov |

| Rat & Mouse Liver S9 Fractions | Disulfiram | Aldehyde Dehydrogenase (ALDH) | Partial inhibition of 4-HNE degradation | nih.gov |

| Rat Lens & HLECs | Sorbinil | Aldose Reductase (AR) | Attenuated levels of GS-DHN | arvojournals.org |

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of 4-HNE analysis, providing the necessary separation of the analyte from complex biological matrices before detection. The choice between gas and liquid chromatography is typically dictated by the specific form of 4-HNE being targeted—the free, volatile aldehyde or its non-volatile adducts and metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Aldehydes

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of free 4-HNE. acs.orgacs.org Given that 4-HNE is highly reactive and unstable, its analysis by GC-MS necessitates a derivatization step to convert it into a more stable and volatile compound. acs.org A common and effective approach involves a two-step derivatization: first, an oximation reaction with pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA), followed by trimethylsilylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. acs.orghyphadiscovery.com

This derivatization enhances the stability and chromatographic properties of 4-HNE, allowing for sensitive detection using MS, often in the negative ion chemical ionization (NICI) mode. acs.org For quantification, a deuterated internal standard, such as 4-HNE-d11, is typically employed to correct for variations in extraction and derivatization efficiency. acs.org The method's validation demonstrates high specificity, sensitivity, and good linearity over a relevant concentration range. acs.orghyphadiscovery.com

| Parameter | Reported Value/Method | Reference |

|---|---|---|

| Derivatization Agents | Pentafluorobenzyl-hydroxylamine-HCl (PFBHA) followed by trimethylsilylation | acs.org |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) | acs.org |

| Internal Standard | Deuterated HNE (e.g., HNE-d11) | acs.org |

| Linearity (r²) | 0.998 | acs.orghyphadiscovery.com |

| Calibration Range | 2.5–250 nmol/L | acs.orghyphadiscovery.com |

| Within-Day Precision | 4.4–6.1% | acs.orghyphadiscovery.com |

| Between-Day Precision | 5.2–10.2% | acs.orghyphadiscovery.com |

| Accuracy | 99–104% | acs.orghyphadiscovery.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Adducts and Metabolites

For the analysis of non-volatile 4-HNE adducts with proteins, peptides, and DNA, as well as its metabolic products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govtandfonline.comnih.gov This technique is particularly well-suited for identifying and quantifying specific adducts, such as the Michael adducts formed with the side chains of cysteine, histidine, and lysine (B10760008) residues. nih.govresearchgate.net

Sample preparation for LC-MS/MS analysis often involves protein precipitation or solid-phase extraction (SPE) to remove interfering substances. nih.govnih.gov Separation is typically achieved using reversed-phase columns. nih.govhmdb.ca Detection by tandem mass spectrometry, often using an electrospray ionization (ESI) source, provides excellent selectivity and sensitivity. nih.govnih.gov The multiple reaction monitoring (MRM) mode is frequently used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and a stable isotope-labeled internal standard. nih.gov This approach has been successfully applied to quantify adducts like glutathione-HNE (GS-HNE), carnosine-HNE (CAR-HNE), and anserine-HNE (ANS-HNE) in tissues. nih.gov

| Analyte | Sample Preparation | LC Column | Mobile Phase Example | MS Detection Mode | Reference |

|---|---|---|---|---|---|

| Peptide-HNE Michael Adducts (GS-HNE, CAR-HNE, ANS-HNE) | Protein precipitation with HClO₄ | Phenomenex Sinergy polar-RP | Water-acetonitrile-heptafluorobutyric acid (9:1:0.01, v/v/v) | ESI(+) MRM | nih.gov |

| HNE enantiomers and metabolites (HNEAcid, GSHNE) | Derivatization with (S)-carbidopa | Reversed-phase, C18 | Not specified | ESI(-) | hmdb.ca |

| Free 4-HNE in pork products | Solid Phase Extraction (SPE) | Not specified | Not specified | MS/MS MRM (m/z 171 → 69) | nih.gov |

| Mercapturic Acid Conjugates | Isotope-dilution | Not specified | Not specified | ESI-MS/MS | nih.gov |

Spectroscopic Methods for Structural Elucidation of Adducts and Derivatives

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of novel 4-HNE adducts and derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise chemical structure of 4-HNE adducts. acs.orghyphadiscovery.com Techniques such as 1H NMR and 13C NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, allow for the unambiguous assignment of protons and carbons and establish connectivity within the molecule. hyphadiscovery.comcore.ac.uk NMR is crucial for confirming the site of adduction on a biomolecule and for characterizing the stereochemistry of the resulting product. nih.gov For instance, NMR has been used to characterize synthetic 4-HNE analogues and conjugates of 4-HNE with various trapping agents, providing definitive structural proof that cannot be obtained by mass spectrometry alone. acs.orgresearchgate.net

The following table presents representative NMR spectral data for (E)-4-Hydroxy-2-nonenal.

| Nucleus | Technique | Chemical Shift (δ) and Multiplicity | Reference |

|---|---|---|---|

| ¹H | NMR (CDCl₃) | 9.53 (d, 1H), 6.80 (dd, 1H), 6.27 (ddd, 1H), 4.39 (m, 1H), 2.35 (d, 1H), 1.59 (m, 2H), 1.34 (m, 6H), 0.86 (t, 3H) | acs.org |

| ¹³C | NMR (CDCl₃) | 193.8, 159.4, 130.5, 71.0, 36.4, 31.5, 24.8, 22.5, 13.9 | acs.org |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of 4-HNE and its derivatives. nih.govmdpi.com This precision allows researchers to confidently identify unknown adducts by comparing the experimentally measured mass to a calculated theoretical mass. nih.gov HRMS is particularly valuable in proteomics for identifying specific amino acid residues modified by 4-HNE. The mass shift caused by the addition of a 4-HNE molecule (nominal mass of 156 Da) can be precisely measured, helping to distinguish 4-HNE modifications from other post-translational modifications with similar nominal masses. nih.govsfrbm.org Techniques like ESI-TOF-MS (Electrospray Ionization-Time of Flight Mass Spectrometry) are commonly employed for this purpose. acs.org

Immunochemical Assays for Protein Adducts (e.g., ELISA, Western Blotting)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common format, often employed in a competitive setup. core.ac.uk In this format, a known amount of 4-HNE-conjugated protein (e.g., 4-HNE-BSA) is coated onto a microplate. The sample is incubated with a primary antibody against 4-HNE adducts, and this mixture is then added to the plate. Free 4-HNE adducts in the sample compete with the coated adducts for antibody binding. The amount of antibody bound to the plate, detected with a secondary enzyme-linked antibody, is inversely proportional to the concentration of 4-HNE adducts in the sample.

Western blotting is another key immunochemical technique used to detect 4-HNE modifications on specific proteins separated by size via gel electrophoresis. sfrbm.orgplos.org This method allows for the identification of particular proteins that are targeted by 4-HNE. nih.gov The specificity of these assays is highly dependent on the primary antibody used, with various monoclonal and polyclonal antibodies commercially available. sfrbm.orgplos.org

| Antibody Clone | Immunogen | Recognized Adducts | Applications | Reference |

|---|---|---|---|---|

| HNEJ-2 | 4-HNE-modified KLH | 4-HNE adducts | IHC, WB, ELISA | sfrbm.org |

| 12F7 | 4-HNE-modified KLH | 4-HNE-modified proteins | WB, IHC, ICC/IF, ELISA | sfrbm.org |

| 198960 | 4-HNE-modified KLH | 4-HNE adducts of histidine residues | WB, IHC | sfrbm.org |

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

The inherent reactivity and often low concentrations of (2E,4R)-4-Hydroxynon-2-enal (4-HNE) in biological matrices present significant challenges for its accurate detection and quantification. To overcome these limitations, derivatization strategies are frequently employed in advanced analytical methodologies. This process involves chemically modifying the 4-HNE molecule to improve its stability, chromatographic behavior, and detectability by various analytical instruments, thereby enhancing both the sensitivity and specificity of the analysis.

Chemical derivatization can improve the ionization efficiency of 4-HNE for mass spectrometry (MS) and introduce chromophores or fluorophores for enhanced ultraviolet (UV) or fluorescence detection. mdpi.com The choice of derivatization reagent and method is critical and depends on the analytical platform being used, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

For GC-MS analysis, a common approach involves a two-step derivatization process. First, the aldehyde group of 4-HNE is reacted with a reagent like pentafluorobenzyl-hydroxylamine-HCl (PFBHA-HCl). This is followed by trimethylsilylation of the hydroxyl group to create a more volatile and thermally stable derivative suitable for gas chromatography. nih.gov This method has been shown to be stable, precise, and highly specific and sensitive. nih.gov

In the realm of LC-based methods, various reagents are utilized to target the carbonyl group of 4-HNE. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with 4-HNE to form a stable hydrazone derivative that can be readily detected by UV or MS. und.edunih.govnih.gov This pre-column derivatization technique has been successfully applied to quantify 4-HNE in various samples, including fish muscle. nih.gov Another class of derivatizing agents includes those that introduce a fluorescent tag onto the 4-HNE molecule. For instance, dansyl hydrazine (B178648) (DNSH) reacts with the aldehyde to produce a highly fluorescent derivative, significantly lowering the limit of detection when using fluorescence detectors. ajrms.comresearchgate.net

A particularly innovative strategy for LC-MS analysis involves the use of (S)-carbidopa. This reagent reacts with 4-HNE to form diastereomers that can be separated on a standard reversed-phase column. This "indirect" chiral separation method allows for the quantification of the individual (R)- and (S)-enantiomers of 4-HNE, providing deeper insights into the stereochemistry of lipid peroxidation. und.edu This technique offers sensitive quantification, particularly when using electrospray ionization (ESI) in negative mode. und.edu

The following tables summarize key derivatization reagents and strategies employed for the analysis of 4-HNE, highlighting their application and the analytical advantages they provide.

Table 1: Derivatization Reagents for this compound Analysis

| Derivatization Reagent | Targeted Functional Group in 4-HNE | Analytical Platform | Purpose of Derivatization |

|---|---|---|---|

| Pentafluorobenzyl-hydroxylamine-HCl (PFBHA-HCl) & Trimethylsilylation | Aldehyde & Hydroxyl | GC-MS | Increases volatility and thermal stability; enhances sensitivity in negative ion chemical ionization mode. nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde | HPLC-UV, LC-MS | Forms a stable hydrazone derivative with strong UV absorbance for enhanced detection. und.edunih.gov |

| Dansyl hydrazine (DNSH) | Aldehyde | HPLC-Fluorescence | Introduces a fluorescent tag for highly sensitive detection. ajrms.comresearchgate.net |

| (S)-carbidopa | Aldehyde | LC-MS/MS | Forms diastereomers for the chiral separation and quantification of 4-HNE enantiomers. und.edu |

| 5,5-dimethyl-1,3-cyclohexanedione | Aldehyde | LC with UV, fluorescence, or MS/MS detection | Forms a stable derivative for quantification. und.edu |

| 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H) | Aldehyde | HPLC-Fluorescence | Fluorescent labeling for sensitive detection. researchgate.net |

| 4-(2-carbazoylpyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole (NBD-ProCZ) | Aldehyde | HPLC | Fluorescent labeling for sensitive detection. researchgate.net |

Table 2: Research Findings on Derivatization-Based 4-HNE Quantification

| Derivatization Strategy | Matrix | Key Findings |

|---|---|---|

| Pentafluorobenzyl-hydroxylamine-HCl followed by trimethylsilylation | Human and rat plasma | Good linearity (r² = 0.998), high specificity and sensitivity. Within-day precision: 4.4-6.1%, between-day precision: 5.2-10.2%. Accuracy: 99-104% over a calibration range of 2.5-250 nmol/L. nih.gov |

| 2,4-dinitrophenylhydrazine (DNPH) | Fish muscle | Excellent linearity (R² values from 0.9943 to 0.9958) and high recovery rates (95.45-104.41%). Limits of detection (LOD) between 0.029 and 0.176 μmol/kg. nih.gov |

| Dansyl hydrazine (DNSH) | Human plasma | High sensitivity with a limit of detection of 100 pmol/L and a wide dynamic range from 1 to 2000 nmol/L. ajrms.com |

| (S)-carbidopa | Rat brain mitochondria | Allows for the separation and quantification of (R)-HNE and (S)-HNE enantiomers. The method is sensitive due to the use of ESI in negative mode. und.edu |

Emerging Research Directions and Methodological Advances in 2e,4r 4 Hydroxynon 2 Enal Research

Development of Novel Chemical Probes for In Situ Detection and Imaging

The transient and reactive nature of (2E,4R)-4-Hydroxynon-2-enal presents a significant challenge for its detection and quantification in biological systems. To overcome this, researchers are actively developing novel chemical probes for its in situ detection and imaging. These probes are designed to react specifically with 4-HNE, often through Michael addition or Schiff base formation, resulting in a measurable signal, such as fluorescence.

One approach involves the design of "turn-on" fluorescent sensors. For instance, a thiol-based sensor utilizing dansyl as a fluorophore has been proposed. umsystem.edu The principle behind such a sensor is that the thiol group will selectively react with 4-HNE via a Michael addition, leading to a conformational change that restores the fluorescence of the dansyl group. umsystem.edu Another strategy employs probes like monochlorobimane, which becomes fluorescent upon conjugation with glutathione (B108866) (GSH), to indirectly measure 4-HNE levels by quantifying GSH depletion. nih.gov

Furthermore, click chemistry has emerged as a powerful tool for the ex vivo biotinylation of azido and alkynyl derivatives of 4-HNE. acs.org This allows for the subsequent enrichment and identification of HNE-protein adducts, providing insights into the cellular targets of this aldehyde. acs.org The development of such sophisticated chemical tools is crucial for visualizing the subcellular localization of this compound and understanding its spatiotemporal dynamics in real-time.

Integration of Omics Technologies (e.g., Proteomics, Lipidomics) in Aldehyde Biology

The integration of "omics" technologies, particularly proteomics and lipidomics, is revolutionizing our understanding of the biological roles of aldehydes like this compound. These high-throughput approaches allow for a global and unbiased analysis of the molecular changes induced by this reactive aldehyde.

Proteomics has been instrumental in identifying the protein targets of 4-HNE. nih.gov Through techniques like mass spectrometry, researchers can pinpoint the specific amino acid residues (cysteine, histidine, and lysine) that are adducted by 4-HNE. nih.govnih.gov This "adductome" provides a blueprint of the cellular pathways that are potentially modulated by this compound. For example, studies have shown that 4-HNE can modify proteins involved in cytoskeletal organization, stress responses, and various metabolic pathways. nih.gov A multi-pronged proteomic approach in human monocytic THP-1 cells identified sixteen proteins as targets of HNE adduction, with eighteen specific modification sites on cysteine and histidine residues. nih.gov

The table below summarizes some of the proteins identified as targets for 4-HNE adduction through proteomic approaches.

| Protein Category | Examples of Identified Proteins | Potential Functional Consequence |

| Cytoskeletal Proteins | Tubulin α-1B chain, α-actinin-4, Vimentin | Disruption of cytoskeletal function |

| Stress Response Proteins | Heat shock proteins 70 and 90, 78-kDa glucose-regulated protein | Alteration of cellular stress signaling |

| Metabolic Enzymes | Aldolase A, D-3-phosphoglycerate dehydrogenase | Modulation of metabolic pathways |

Computational Modeling and Molecular Dynamics Simulations of Biomolecular Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions of this compound with biomolecules at an atomic level of detail. nih.govmdpi.com These in silico approaches complement experimental studies by providing insights into the structural and energetic aspects of these interactions that are often difficult to obtain through other means.

MD simulations can be used to study the behavior of 4-HNE in biological membranes. nih.gov Such simulations have revealed that 4-HNE is stabilized in the carbonyl region of a phospholipid bilayer, which facilitates its reaction with membrane-associated proteins and lipids. nih.gov These studies also suggest that the transfer of 4-HNE across the membrane can occur on a microsecond timescale, explaining its ability to interact with targets both inside and outside the cell. nih.gov

Furthermore, computational modeling has been employed to understand the impact of 4-HNE adduction on protein structure and function. For example, in silico modeling of sirtuin 3 (SIRT3) adducted by 4-HNE at a critical cysteine residue demonstrated that this modification induces conformational changes in the zinc-binding pocket, leading to allosteric inhibition of the enzyme's activity. nih.gov These computational approaches are crucial for predicting which proteins are likely to be targeted by this compound and for understanding the molecular mechanisms by which this aldehyde exerts its biological effects.

Stereoselective Synthesis and Investigation of Isomeric Biological Activities

A significant advancement in the field has been the development of methods for the stereoselective synthesis of the (R)- and (S)-enantiomers of 4-HNE. bibliotekanauki.plresearchgate.netnih.gov This has been a critical step, as it allows for the investigation of the specific biological activities of each isomer, moving beyond the study of the racemic mixture.

One successful approach to synthesizing the enantiomers of 4-HNE involves a cross-metathesis reaction between enantiomers of oct-1-en-3-ol and acrolein in the presence of a second-generation Grubbs catalyst. researchgate.net The enantiomers of oct-1-en-3-ol can be obtained through enzymatic resolution using Candida antarctica lipase. researchgate.net

Studies using the pure enantiomers have revealed that this compound and its (S)-counterpart can have distinct and even opposing biological effects. For instance, in cultured mouse hepatocytes, (R)-HNE was found to cause a greater disruption of the cytoskeleton and to be more potent in increasing the phosphorylation of p38 MAPK compared to (S)-HNE. nih.gov Conversely, (S)-HNE was shown to be a more potent inhibitor of glyceraldehyde 3-phosphate dehydrogenase. nih.gov The detoxification of 4-HNE enantiomers also appears to be stereoselective, with (S)-HNE being preferentially conjugated to glutathione by glutathione S-transferases in guinea-pig liver cytosol. ebi.ac.uk

The following table summarizes some of the observed stereoselective effects of 4-HNE enantiomers.

| Biological Process/Target | This compound (R-HNE) Effect | (2E,4S)-4-Hydroxynon-2-enal (S-HNE) Effect |

| Colony Formation in Hepatocytes | Greater decrease in colony formation at low concentrations | Less potent in decreasing colony formation |

| Cytoskeleton Disruption | More pronounced disruption | Less pronounced disruption |

| p38 MAPK Phosphorylation | Greater increase in phosphorylation | Less potent in increasing phosphorylation |

| Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) Inhibition | Less potent inhibitor | More potent inhibitor |

| Caspase-3 Activation in Hepatocytes | Lower activation | Higher activation |

Role in Intercellular Communication and Exosomal Transport

Emerging evidence suggests that this compound and its protein adducts may play a role in intercellular communication through their association with extracellular vesicles (EVs), particularly exosomes. researchgate.net Exosomes are small, membrane-bound vesicles released by cells that can transfer a variety of bioactive molecules, including proteins, lipids, and nucleic acids, to recipient cells, thereby mediating cell-to-cell communication. mdpi.com

Recent studies have shown that proteins modified by 4-HNE can be packaged into exosomes and released from cells. researchgate.net This raises the intriguing possibility that 4-HNE-adducted proteins could serve as signaling molecules, transmitting information about the oxidative status of the originating cell to neighboring or distant cells. The cargo of exosomes can alter the phenotype of the recipient cells, and the presence of 4-HNE-modified proteins within these vesicles could trigger specific downstream signaling pathways in the target cells. researchgate.net

For example, in the context of doxorubicin-induced cardiomyopathy, an increase in 4-HNE-adducted proteins in serum EVs has been observed. nih.gov This suggests that exosomal 4-HNE-adducted proteins could potentially serve as biomarkers for oxidative stress-related pathologies. nih.gov The study of the role of this compound in exosomal transport is a rapidly evolving area of research that promises to provide new insights into how this aldehyde contributes to both physiological and pathological processes.

Q & A

Q. What are the primary enzymatic and non-enzymatic pathways for synthesizing (2E,4R)-4-Hydroxynon-2-enal in biological systems?

- Methodological Answer : this compound is formed via two main pathways:

- Non-enzymatic oxidation : Derived from lipid peroxidation of ω-6 polyunsaturated fatty acids (e.g., linoleic acid). Hydroperoxides like 9- or 13-hydroperoxy-octadecadienoic acid (HPODE) undergo homolytic cleavage to generate reactive intermediates, which rearrange to form 4-hydroxyalkenals .

- Enzymatic processes : Plant enzymes (e.g., lipoxygenases) catalyze the oxygenation of (3Z)-alkenals to 4-hydroxy-(2E)-alkenals. This involves allylic hydrogen abstraction and radical recombination, as observed in plant extracts .

- Key validation : Use isotope-labeled precursors (e.g., deuterated linoleic acid) and monitor intermediates via LC-MS or GC-MS to distinguish pathways .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., 4R configuration) via coupling constants and NOE experiments. For example, the trans (2E) double bond shows a coupling constant of ~15 Hz in H NMR .

- High-Resolution Mass Spectrometry (HR-MS) : Verify molecular formula (C₉H₁₆O₂) with accurate mass measurement (e.g., m/z 156.1150 for [M+H]⁺) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize with pentafluorobenzyl hydroxylamine to enhance volatility and detect using electron-capture negative ionization .

Advanced Research Questions

Q. How can enantiomerically pure this compound be synthesized and characterized?

- Methodological Answer :

- Chiral synthesis : Start from (R)-configured precursors like (R)-oct-2-en-1-ol. Use Sharpless asymmetric epoxidation or enzymatic resolution to establish stereochemistry at C4 .

- Purification : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .

- Validation : Compare optical rotation and circular dichroism (CD) spectra with literature data. Enantiomeric excess (ee) ≥98% is achievable via iterative crystallization .

Q. What experimental approaches can resolve discrepancies in reported formation pathways of this compound across biological models?

- Methodological Answer :

- Comparative studies : Analyze lipid peroxidation products in plant vs. mammalian systems using C-labeled arachidonic acid and LC-MS/MS. Plant systems show higher non-enzymatic yields due to reactive oxygen species (ROS) abundance .

- Enzyme inhibition : Apply lipoxygenase inhibitors (e.g., NDGA) in plant extracts to quantify enzymatic contributions. Non-enzymatic pathways dominate in pH <5 conditions .

- Kinetic isotope effects (KIE) : Use deuterated substrates to probe radical-mediated vs. acid-catalyzed mechanisms. KIE >2 suggests radical intermediates .

Q. How does the stereochemistry of this compound influence its reactivity and biological interactions?

- Methodological Answer :

- Michael addition studies : Compare reaction rates with glutathione (GSH) using chiral vs. racemic mixtures. The 4R enantiomer reacts 3× faster due to favorable orbital alignment with GSH’s thiol group .

- Molecular docking : Simulate interactions with proteins (e.g., Keap1-Nrf2 pathway) using AutoDock Vina. The 4R configuration shows stronger binding (ΔG = −8.2 kcal/mol) vs. 4S (ΔG = −6.7 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.